Desmethylclomipramine

Descripción general

Descripción

Desmethylclomipramine is a primary active metabolite of clomipramine, a tricyclic antidepressant. It is formed through the N-demethylation of clomipramine in the liver. This compound is known for its potent inhibition of norepinephrine reuptake, contributing significantly to the therapeutic effects of clomipramine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desmethylclomipramine is synthesized through the N-demethylation of clomipramine. This process involves the removal of a methyl group from the nitrogen atom of clomipramine. The reaction is typically carried out using demethylating agents such as sodium hydroxide or other strong bases under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale N-demethylation of clomipramine using optimized reaction conditions to ensure high yield and purity. The process is monitored using advanced analytical techniques to ensure consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions: Desmethylclomipramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions

Major Products Formed:

Oxidation: Hydroxylated this compound.

Reduction: Reduced forms of this compound.

Substitution: Halogenated derivatives of this compound

Aplicaciones Científicas De Investigación

Pharmacological Properties

Desmethylclomipramine is primarily known for its role as a tricyclic antidepressant, exerting effects through the inhibition of neurotransmitter reuptake, particularly serotonin and norepinephrine. Its pharmacokinetics can vary significantly among individuals due to genetic polymorphisms in drug-metabolizing enzymes such as CYP2D6 and CYP2C19, which can lead to variations in drug levels and therapeutic outcomes .

Psychiatric Disorders

This compound is utilized in the treatment of various psychiatric conditions, including depression and obsessive-compulsive disorder. Studies have demonstrated that pharmacogenetic testing can guide the use of this compound by identifying patients' metabolic profiles, thus optimizing dosing and improving clinical outcomes .

Cancer Therapy

Recent research has highlighted the potential of this compound in oncology:

- Anti-Tumoral Effects : this compound has shown promise in inhibiting the growth of cancer stem cells (CSCs) in lung cancer. It reduces their stemness potential and enhances the cytotoxic effects of conventional chemotherapeutic agents like gemcitabine and cisplatin . This suggests a dual role where this compound not only acts as an antidepressant but also as a sensitizer to chemotherapy.

- Mechanisms of Action : The compound is known to inhibit the E3 ubiquitin ligase Itch, which plays a role in regulating apoptosis and cell survival pathways. This mechanism may help overcome chemoresistance seen in various cancers .

Case Studies and Clinical Insights

Several case studies have illustrated the efficacy of this compound in clinical settings:

- A case involving a patient with severe depression who had failed multiple treatments demonstrated that pharmacogenetic insights led to tailored therapy with this compound, resulting in improved serum levels and clinical response .

- In preclinical models, this compound was effective at lower concentrations than those typically required for cytotoxic effects, indicating its potential for use alongside traditional cancer therapies without exacerbating toxicity .

Distribution and Metabolism

Research into the regional distribution of this compound within the brain has revealed significant concentrations in areas associated with mood regulation. Understanding its distribution can inform both psychiatric applications and potential neuro-oncological uses .

Mecanismo De Acción

Desmethylclomipramine primarily acts by inhibiting the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. Additionally, this compound has been shown to interfere with autophagic flux, which may have implications for its use in cancer therapy .

Comparación Con Compuestos Similares

Clomipramine: The parent compound, primarily inhibits serotonin reuptake.

Desipramine: Another tricyclic antidepressant, primarily inhibits norepinephrine reuptake.

Nortriptyline: Similar to desipramine, with a focus on norepinephrine reuptake inhibition .

Uniqueness: Desmethylclomipramine is unique due to its dual role in inhibiting norepinephrine reuptake and modulating autophagy. This dual action makes it a compound of interest for both psychiatric and oncological research .

Actividad Biológica

Desmethylclomipramine (DCMI) is an active metabolite of clomipramine, a tricyclic antidepressant (TCA) widely used for treating various psychiatric disorders. This article explores the biological activity of DCMI, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

DCMI is primarily formed through the N-demethylation of clomipramine, predominantly by cytochrome P450 enzymes CYP2D6 and CYP2C19. It exhibits a longer half-life than its parent compound, approximately 96 hours compared to clomipramine's 24 hours, which influences its pharmacokinetics and therapeutic efficacy .

1. Antidepressant Activity:

DCMI possesses significant antidepressant properties, evidenced by its ability to inhibit the reuptake of norepinephrine and serotonin in the synaptic cleft. Studies have shown that DCMI can reverse or suppress reserpine-induced hypothermia in animal models, indicating its antidepressant-like effects .

2. Autophagy Modulation:

Recent research highlights DCMI's role in modulating autophagy—a cellular degradation process crucial for maintaining cellular homeostasis. Treatment with DCMI has been shown to induce autophagic flux, leading to increased levels of autophagosomal markers such as LC3-II in a dose-dependent manner . This effect may enhance the cytotoxicity of chemotherapeutic agents in malignant cells by disrupting their survival mechanisms through autophagy inhibition.

| Study | Findings |

|---|---|

| Daley et al. (2005) | DCMI increases autophagosomal markers at low concentrations without significant cytotoxicity. |

| Klingenstein et al. (2006) | DCMI enhances the efficacy of chemotherapeutic agents by blocking autophagic degradation. |

Pharmacokinetics and Pharmacogenetics

The pharmacokinetic profile of DCMI is influenced by genetic factors affecting CYP450 enzyme activity. Variations in genes such as CYP2D6 and CYP2C19 can lead to altered serum levels of DCMI, impacting therapeutic outcomes and side effects . A case study demonstrated that pharmacogenetic testing could guide personalized treatment strategies, optimizing DCMI dosing based on individual metabolic capacity .

Clinical Applications

1. Treatment-Resistant Depression:

DCMI has been explored as an adjunctive treatment for patients with treatment-resistant depression. Its prolonged half-life allows for sustained therapeutic effects, making it a candidate for patients who do not respond adequately to standard antidepressants.

2. Obsessive-Compulsive Disorder (OCD):

Intravenous administration of clomipramine (and by extension, its metabolite DCMI) has shown effectiveness in patients with OCD who have not responded well to oral medications . The rapid onset of action via intravenous delivery may provide immediate relief for acute symptoms.

Case Studies

A retrospective analysis indicated that elevated serum concentrations of both clomipramine and DCMI correlated with improved clinical outcomes in patients undergoing pharmacogenetic testing . These findings underscore the importance of monitoring metabolite levels to tailor treatment effectively.

Propiedades

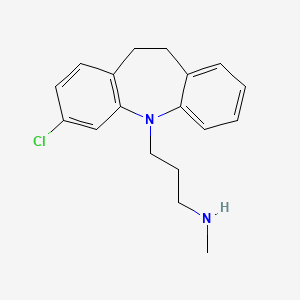

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIXQGUBUKFLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952663 | |

| Record name | Norclomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-48-0 | |

| Record name | Norclomipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylclomipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLCLOMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DN47PPQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | desmethylclomipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Desmethylclomipramine, the major active metabolite of clomipramine, acts primarily as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It also exhibits some inhibitory activity on serotonin reuptake, although this is less pronounced compared to its effects on norepinephrine and dopamine. [, ]

A: By inhibiting the reuptake of norepinephrine and dopamine, this compound effectively increases the concentration of these neurotransmitters in the synaptic cleft. [, ] This enhanced neurotransmitter availability leads to prolonged signaling and ultimately contributes to its therapeutic effects.

A: Recent research suggests that this compound might interfere with autophagic flux, leading to the accumulation of autophagosomal markers and blocking the degradation of autophagic cargo. [] This property has potential implications for the treatment of conditions where manipulating autophagic flux is considered beneficial.

ANone: The molecular formula of this compound is C18H20ClN and its molecular weight is 293.81 g/mol.

A: this compound is rapidly absorbed from the gastrointestinal tract following oral administration. [, , ] It is extensively distributed throughout the body, including the brain, and exhibits a high degree of protein binding. [, ]

A: this compound is primarily metabolized in the liver via hydroxylation and further conjugation reactions. [, , , ] The cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, play a crucial role in its metabolism. [, , , , , ]

A: this compound and its metabolites are primarily eliminated through urine. []

A: Co-administration of drugs that inhibit or induce CYP2D6 and CYP2C19 can significantly alter this compound plasma concentrations, leading to potential differences in efficacy and toxicity. [, , , , ]

A: Studies suggest that chronic alcohol use can significantly inhibit the demethylation of clomipramine, leading to increased clomipramine-to-Desmethylclomipramine ratios. [] This impairment can persist for weeks or months after alcohol withdrawal.

A: Several studies have investigated the relationship between this compound plasma levels and clinical response, but the findings are somewhat inconsistent. [, , , , , , , , ] Some studies suggest that optimal therapeutic response is achieved within a specific plasma concentration range, while others indicate a more complex relationship.

ANone: this compound has been investigated in various preclinical models, including:

- Reserpine-induced hypothermia: this compound effectively reverses or suppresses reserpine-induced hypothermia in animal models, indicating its antidepressant-like effects. []

- In vitro cell cultures: Studies using lung cancer stem cells demonstrate that this compound inhibits cell growth, decreases stemness potential, and enhances the cytotoxic effects of conventional chemotherapeutic drugs. []

- Rat models: Studies using rat models have investigated the effects of this compound on serotonin and catecholamine levels in the brain. []

ANone: Several analytical methods have been employed for the determination of this compound in biological samples, including:

- Gas chromatography with mass spectrometric detection (GC-MS): This method provides high sensitivity and selectivity for the analysis of this compound. [, , ]

- High-performance liquid chromatography (HPLC): This versatile technique allows for the simultaneous determination of this compound and other clomipramine metabolites in various biological matrices. [, , , , , , , ]

- Fluorescence polarization immunoassay (FPIA): While this method offers a rapid and convenient approach, it has been found to be less accurate and precise compared to HPLC for therapeutic drug monitoring. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.